

BRD4 inhibitor-24 datasheet and product information

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Compound of Interest

Compound Name: *BRD4 Inhibitor-24*

Cat. No.: *B15581631*

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BRD4 Inhibitor-24: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **BRD4 inhibitor-24**, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document consolidates critical product information, outlines its mechanism of action within the broader BRD4 signaling pathway, and provides detailed protocols for key experimental assays relevant to its characterization.

Product Information and Specifications

BRD4 inhibitor-24, also identified as compound 3U in patent CN107721975A, is a small molecule designed to target the bromodomains of BRD4, thereby disrupting its function in transcriptional regulation.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C13H14N2O4	[1]
Molecular Weight	262.26 g/mol	[1][2]
Purity	99.27%	[1][2]
Appearance	Solid	[2]
CAS Number	309951-18-6	[1]
SMILES	<chem>O=C(C1=CC=C(C(OC)=C1)O C)NC2=NOC(C)=C2</chem>	[1][2]

Solubility and Storage

Solvent	Solubility	Source
DMSO	≥ 100 mg/mL	[1]

Storage Conditions: Store as a powder at 4°C, protected from light. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. It is advisable to protect stock solutions from light and prevent repeated freeze-thaw cycles.

Biological Activity and In Vitro Data

BRD4 inhibitor-24 has demonstrated potent anti-tumor activity in cellular assays.

Cell Line	Cancer Type	IC50 (μM)	Source
MCF7	Breast Cancer	33.7	[1][2][3][4]
K562	Chronic Myelogenous Leukemia	45.9	[1][2][3][4]

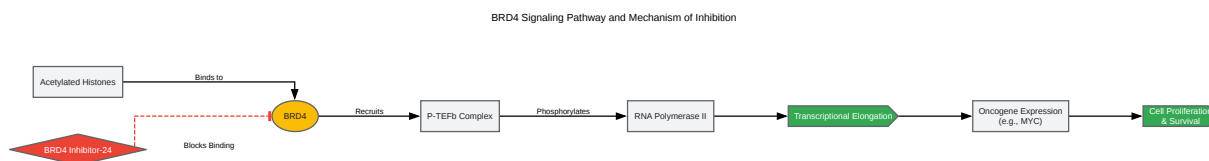
Mechanism of Action and Signaling Pathway

BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and transcription factors through its two bromodomains (BD1 and BD2).[2] This interaction is crucial

for the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes.[5] Many of these target genes, such as the proto-oncogene MYC, are critical drivers of cancer cell proliferation and survival.[2]

BRD4 inhibitors, including **BRD4 inhibitor-24**, are small molecules that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[2] This competitive inhibition displaces BRD4 from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of key oncogenes.[2] The resulting downregulation of oncoproteins like MYC leads to cell cycle arrest and apoptosis in cancer cells.[6]

BRD4 Signaling Pathway and Inhibition



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Caption: BRD4 signaling pathway and the mechanism of action of **BRD4 inhibitor-24**.

Detailed Experimental Protocols

The following are detailed protocols for standard assays used to characterize BRD4 inhibitors.

Biochemical BRD4 Inhibition Assay (AlphaScreen)

This assay measures the direct binding of an inhibitor to a BRD4 bromodomain.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that detects molecular interactions. A GST-tagged BRD4 bromodomain protein binds to Glutathione Acceptor beads, and a biotinylated histone peptide binds to Streptavidin-Donor beads. When in close proximity, excitation of the Donor beads results in a luminescent signal from the Acceptor beads. An inhibitor will disrupt the BRD4-histone interaction, leading to a decrease in signal.

Materials:

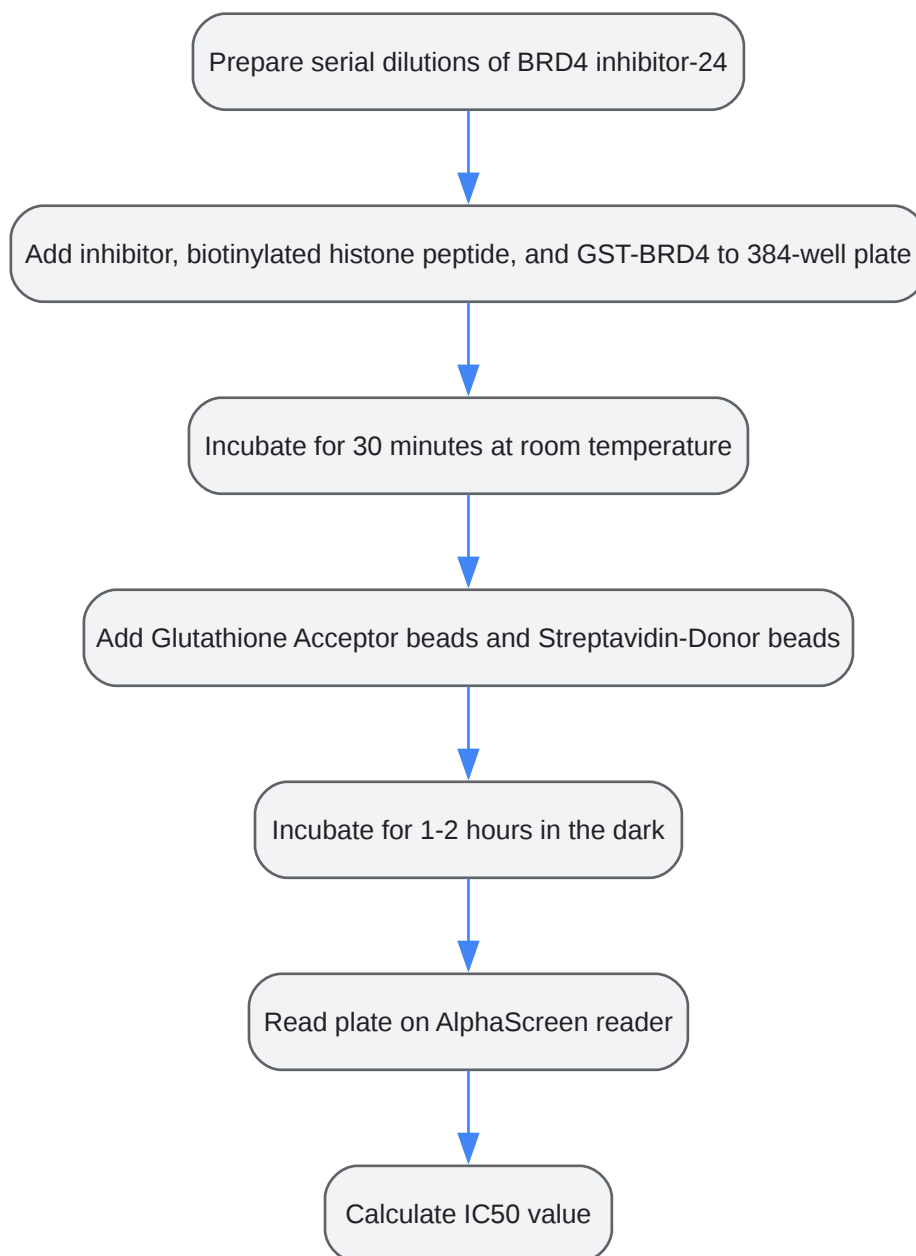
- GST-tagged BRD4 bromodomain (e.g., BD1)
- Biotinylated histone H4 peptide (acetylated)
- Glutathione Acceptor beads
- Streptavidin-Donor beads
- Assay Buffer
- **BRD4 inhibitor-24**
- 384-well microplate
- AlphaScreen-compatible plate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **BRD4 inhibitor-24** in assay buffer. Include a DMSO vehicle control.
- **Reaction Mixture:** In a 384-well plate, add the following in order:
 - 5 µL of diluted inhibitor or vehicle control.
 - 5 µL of a solution containing the biotinylated histone peptide.
 - 5 µL of a solution containing the GST-tagged BRD4 protein.

- Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
- Bead Addition:
 - Add 5 μ L of Glutathione Acceptor beads to each well.
 - Shortly after, add 5 μ L of Streptavidin-Donor beads to each well. (Perform this step in subdued light).
- Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
- Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: AlphaScreen Assay



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Caption: Workflow for a biochemical BRD4 inhibition assay using AlphaScreen.

Cell-Based Viability Assay (MTT)

This assay determines the effect of an inhibitor on cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism

reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

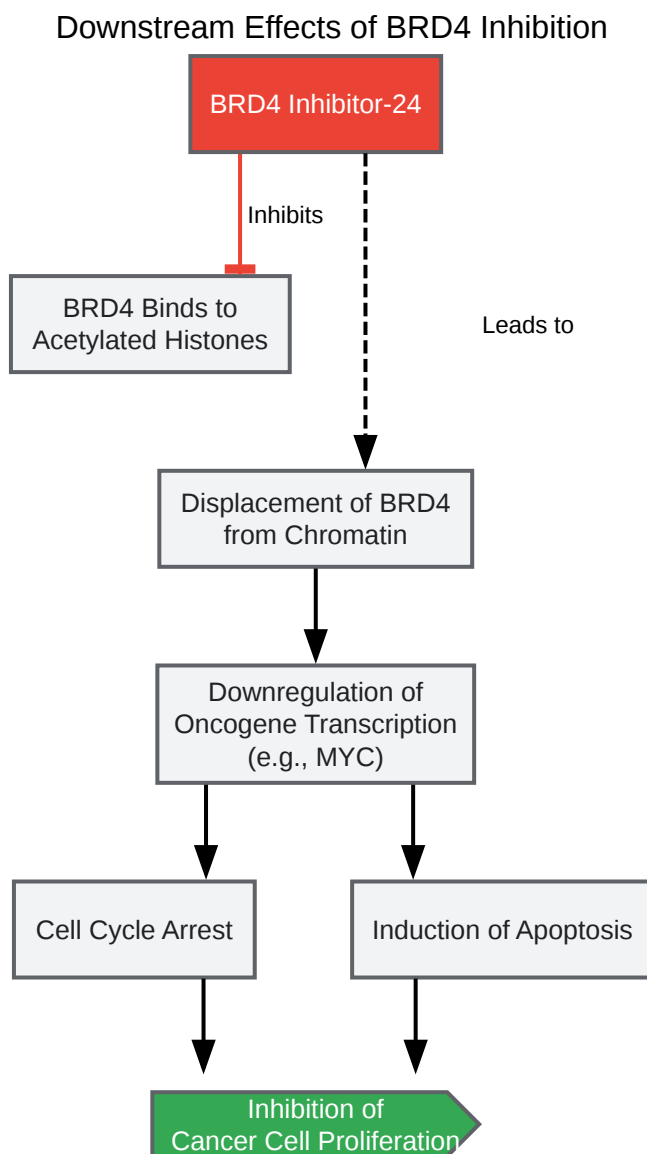
- Cancer cell line (e.g., MCF7, K562)
- Complete cell culture medium
- **BRD4 inhibitor-24**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or SDS in HCl)
- 96-well tissue culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **BRD4 inhibitor-24** in complete medium. Replace the old medium with medium containing the inhibitor or a vehicle control (DMSO).
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Logical Relationship of BRD4 Inhibition Effects



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Caption: Logical flow of the cellular consequences of BRD4 inhibition.

Conclusion

BRD4 inhibitor-24 is a valuable research tool for investigating the role of BRD4 in cancer biology and for preclinical studies in drug development. Its well-defined activity against cancer cell lines, coupled with a clear mechanism of action, makes it a suitable compound for further exploration. The protocols and data presented in this guide are intended to facilitate the effective use and characterization of this potent BRD4 inhibitor.

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